5-[(octadecylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-[(OCTADECYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinedione core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(OCTADECYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the reaction of octadecylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation and efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
5-[(OCTADECYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-[(OCTADECYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(OCTADECYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(OCTADECYLAMINO)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: Shares a similar core structure but differs in the functional groups attached.
2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID PHENYLAMIDE: Another pyrimidinedione derivative with different substituents and biological activities.
Uniqueness
5-[(OCTADECYLAMINO)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long octadecyl chain enhances its lipophilicity, making it suitable for applications that require membrane permeability or interaction with lipid environments.
Properties
Molecular Formula |
C23H41N3O2S |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
6-hydroxy-5-(octadecyliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C23H41N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-21(27)25-23(29)26-22(20)28/h19H,2-18H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
VGCQNHQHWYEWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=C(NC(=S)NC1=O)O |
Origin of Product |
United States |
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